Comparative Physicochemical and Drug-Likeness Profiling Against a Core FABP4 Inhibitor Scaffold
In the absence of public target-specific biochemical data, the compound's differentiation from a representative FABP4 inhibitor scaffold, such as the biphenyl azole chemotype BMS309403, can be grounded in its distinct physicochemical profile. (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide has a lower calculated lipophilicity (XLogP3-AA = 2.9) compared to BMS309403 (XLogP3 ~ 4.1), and a larger topological polar surface area (90.7 Ų vs. 51.4 Ų) [1][2]. This combination suggests a fundamentally different ADME profile, with the titled compound predicted to have higher aqueous solubility and lower plasma protein binding.
| Evidence Dimension | Computed Physicochemical and Drug-Likeness Profile |
|---|---|
| Target Compound Data | Molecular Weight: 339.4 g/mol; XLogP3-AA: 2.9; Topological Polar Surface Area (TPSA): 90.7 Ų; H-Bond Donors: 2; H-Bond Acceptors: 4; Rotatable Bonds: 6 |
| Comparator Or Baseline | BMS309403 (a known FABP4 inhibitor): XLogP3: ~4.1; TPSA: 51.4 Ų; H-Bond Donors: 0; H-Bond Acceptors: 4. |
| Quantified Difference | Δ XLogP3: approximately -1.2 (lower lipophilicity for target compound). Δ TPSA: +39.3 Ų (higher polarity for target compound). |
| Conditions | Computational prediction using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms via PubChem (release 2021.05.07) [1][2]. |
Why This Matters
The significant divergence in physicochemical properties means the target compound is not a 'me-too' analog and will require different formulation and handling strategies, offering a differentiated starting point for lead optimization programs focused on polarity-driven selectivity.
- [1] PubChem. (2026). Compound Summary for CID 126852738: (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 9898862: BMS309403. National Center for Biotechnology Information. View Source
